molecular formula C37H30BrN3O2 B11535028 N-{(E)-[2,4-bis(benzyloxy)phenyl]methylidene}-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

N-{(E)-[2,4-bis(benzyloxy)phenyl]methylidene}-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B11535028
M. Wt: 628.6 g/mol
InChI Key: DXVKTZHWVDXBSN-HZQMBONKSA-N
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Description

N-{(E)-[2,4-bis(benzyloxy)phenyl]methylidene}-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[2,4-bis(benzyloxy)phenyl]methylidene}-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[2,4-bis(benzyloxy)phenyl]methylidene}-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-{(E)-[2,4-bis(benzyloxy)phenyl]methylidene}-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{(E)-[2,4-bis(benzyloxy)phenyl]methylidene}-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents on the phenyl rings. Examples include:

  • N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine
  • N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

Uniqueness

The uniqueness of N-{(E)-[2,4-bis(benzyloxy)phenyl]methylidene}-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C37H30BrN3O2

Molecular Weight

628.6 g/mol

IUPAC Name

(E)-1-[2,4-bis(phenylmethoxy)phenyl]-N-[4-(3-bromophenyl)-5-methyl-2-phenylpyrazol-3-yl]methanimine

InChI

InChI=1S/C37H30BrN3O2/c1-27-36(30-16-11-17-32(38)22-30)37(41(40-27)33-18-9-4-10-19-33)39-24-31-20-21-34(42-25-28-12-5-2-6-13-28)23-35(31)43-26-29-14-7-3-8-15-29/h2-24H,25-26H2,1H3/b39-24+

InChI Key

DXVKTZHWVDXBSN-HZQMBONKSA-N

Isomeric SMILES

CC1=NN(C(=C1C2=CC(=CC=C2)Br)/N=C/C3=C(C=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=NN(C(=C1C2=CC(=CC=C2)Br)N=CC3=C(C=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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